molecular formula C14H12N4O4 B2701062 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 1257551-89-5

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2701062
CAS No.: 1257551-89-5
M. Wt: 300.274
InChI Key: WTYNMUMGMLGXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that features multiple functional groups, including a furan ring, a pyridazinone moiety, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the pyridazinone moiety: This can be achieved by reacting hydrazine derivatives with diketones or similar compounds.

    Construction of the isoxazole ring: Isoxazole rings are often synthesized via 1,3-dipolar cycloaddition reactions.

    Coupling reactions: The final compound can be assembled by coupling the intermediate products through amide bond formation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyridazinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone ring.

    Substitution: Various substitution reactions can occur, especially on the isoxazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carboxamide
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-carboxamide

Uniqueness

The unique combination of functional groups in N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new drugs or materials with specific properties.

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

Chemical Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
CAS Number: 923074-03-7

The compound features a complex structure that includes a furan ring, a pyridazinone moiety, and an isoxazole group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The furan and pyridazinone moieties may interact with specific enzymes, leading to inhibition of their activity.
  • Cellular Pathway Interference: The compound could disrupt cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

These mechanisms are crucial for understanding the compound's potential therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess significant antibacterial and antifungal activities. The specific activity of this compound against various pathogens remains to be fully characterized but suggests a promising avenue for further research.

Anticancer Activity

Research into the anticancer potential of related compounds has revealed that isoxazole derivatives can inhibit tumor growth by targeting specific cancer cell lines. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in breast cancer cell lines
Enzyme InhibitionPotential inhibition of cyclooxygenase (COX) enzymes

Case Study: Anticancer Activity

A study evaluating the effects of similar isoxazole derivatives on MCF-7 breast cancer cells demonstrated that these compounds could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis via caspase activation. This finding highlights the potential of this compound as a candidate for cancer therapy.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Furan Ring: Starting from readily available furan derivatives.
  • Formation of Pyridazinone Moiety: Utilizing condensation reactions under controlled conditions.
  • Coupling Reaction: Final coupling with isoxazole under basic conditions to yield the target compound.

These methods can be optimized for industrial production, focusing on yield enhancement and cost-effectiveness.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-13-4-3-10(11-2-1-9-21-11)17-18(13)8-7-15-14(20)12-5-6-16-22-12/h1-6,9H,7-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYNMUMGMLGXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.